molecular formula C12H10ClN3O3S B2497552 4-(4-Chloro-2-nitrobenzoyl)thiomorpholine-3-carbonitrile CAS No. 2094517-81-2

4-(4-Chloro-2-nitrobenzoyl)thiomorpholine-3-carbonitrile

Cat. No.: B2497552
CAS No.: 2094517-81-2
M. Wt: 311.74
InChI Key: BETDULDIHLABQJ-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-nitrobenzoyl)thiomorpholine-3-carbonitrile is an organic compound with the molecular formula C12H10ClN3O3S and a molecular weight of 311.74 g/mol This compound features a thiomorpholine ring substituted with a 4-chloro-2-nitrobenzoyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-nitrobenzoyl)thiomorpholine-3-carbonitrile typically involves the reaction of thiomorpholine with 4-chloro-2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-nitrobenzoyl)thiomorpholine-3-carbonitrile can undergo several types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by various nucleophiles.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Nucleophilic substitution: Products with different substituents replacing the chloro group.

    Reduction: 4-(4-Amino-2-nitrobenzoyl)thiomorpholine-3-carbonitrile.

    Oxidation: Sulfoxides or sulfones of the thiomorpholine ring.

Scientific Research Applications

4-(4-Chloro-2-nitrobenzoyl)thiomorpholine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-nitrobenzoyl)thiomorpholine-3-carbonitrile depends on its specific application. In biological systems, it may act by inhibiting certain enzymes or interacting with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chloro-2-nitrobenzoyl)morpholine-3-carbonitrile: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    4-(4-Chloro-2-nitrobenzoyl)piperidine-3-carbonitrile: Similar structure but with a piperidine ring instead of a thiomorpholine ring.

Uniqueness

4-(4-Chloro-2-nitrobenzoyl)thiomorpholine-3-carbonitrile is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The sulfur atom in the thiomorpholine ring can participate in additional interactions and reactions, making this compound particularly interesting for research and development.

Properties

IUPAC Name

4-(4-chloro-2-nitrobenzoyl)thiomorpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3S/c13-8-1-2-10(11(5-8)16(18)19)12(17)15-3-4-20-7-9(15)6-14/h1-2,5,9H,3-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETDULDIHLABQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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